molecular formula C13H13ClO B12650443 2-(4-Chlorobenzylidene)cyclohexanone CAS No. 24765-16-0

2-(4-Chlorobenzylidene)cyclohexanone

Cat. No.: B12650443
CAS No.: 24765-16-0
M. Wt: 220.69 g/mol
InChI Key: VTVVPTRDNLXHFT-LUAWRHEFSA-N
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Description

2-(4-Chlorobenzylidene)cyclohexanone is an organic compound with the molecular formula C13H13ClO. It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a 4-chlorobenzylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorobenzylidene)cyclohexanone can be synthesized through the cross-aldol condensation of cyclohexanone with 4-chlorobenzaldehyde. The reaction is typically catalyzed by p-toluenesulfonic acid under solvent-free conditions, which makes the process environmentally friendly and efficient . The reaction proceeds as follows:

  • Mix cyclohexanone and 4-chlorobenzaldehyde in the presence of p-toluenesulfonic acid.
  • Heat the mixture to facilitate the condensation reaction.
  • Isolate the product by filtration and purification.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzylidene)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

2-(4-Chlorobenzylidene)cyclohexanone can be compared with other similar compounds, such as:

Properties

CAS No.

24765-16-0

Molecular Formula

C13H13ClO

Molecular Weight

220.69 g/mol

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C13H13ClO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-9H,1-4H2/b11-9-

InChI Key

VTVVPTRDNLXHFT-LUAWRHEFSA-N

Isomeric SMILES

C1CCC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C1

Canonical SMILES

C1CCC(=O)C(=CC2=CC=C(C=C2)Cl)C1

Origin of Product

United States

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